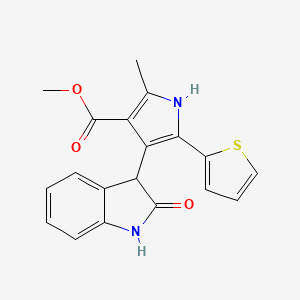

methyl 2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(thiophen-2-yl)-1H-pyrrole-3-carboxylate

Description

Methyl 2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(thiophen-2-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound featuring a pyrrole core substituted with a methyl group, a 2-oxoindole moiety, and a thiophene ring. Its structure combines electron-rich (thiophene, indole) and electron-withdrawing (ester) groups, which influence its physicochemical properties and reactivity. Its synthesis likely involves multicomponent reactions or cross-coupling strategies, as seen in analogous compounds .

Properties

Molecular Formula |

C19H16N2O3S |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

methyl 2-methyl-4-(2-oxo-1,3-dihydroindol-3-yl)-5-thiophen-2-yl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C19H16N2O3S/c1-10-14(19(23)24-2)16(17(20-10)13-8-5-9-25-13)15-11-6-3-4-7-12(11)21-18(15)22/h3-9,15,20H,1-2H3,(H,21,22) |

InChI Key |

SXNAWXWNGASVHW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(N1)C2=CC=CS2)C3C4=CC=CC=C4NC3=O)C(=O)OC |

Origin of Product |

United States |

Biological Activity

Methyl 2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(thiophen-2-yl)-1H-pyrrole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups, which contribute to its biological activity. The presence of the indole moiety and thiophene ring are particularly noteworthy, as these structures are often associated with various pharmacological effects.

Chemical Formula

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 302.34 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Anticancer Activity

Research has highlighted the anticancer potential of similar indole-based compounds. For instance, studies have shown that compounds featuring indole derivatives exhibit significant cytotoxicity against various cancer cell lines. The proposed mechanism includes the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Case Study: Indole Derivatives in Cancer Treatment

A study published in Journal of Medicinal Chemistry demonstrated that indole derivatives could inhibit tumor growth in xenograft models. The compound was shown to induce apoptosis in cancer cells by activating caspase pathways, leading to cell death.

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Research Findings

In vitro studies indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Neuroprotective Effects

Recent investigations suggest that this compound may possess neuroprotective properties. The indole structure is known for its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases.

The neuroprotective effects are hypothesized to result from antioxidant activity and the modulation of neuroinflammatory processes. Animal models have shown that administration of similar compounds can reduce oxidative stress markers and improve cognitive function.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Neuroprotective | Reduction in oxidative stress |

Comparative Analysis with Related Compounds

| Compound Name | Anticancer Activity | Antimicrobial Activity | Neuroprotective Activity |

|---|---|---|---|

| Methyl 2-methyl-4-(...) | Yes | Yes | Potential |

| Similar Indole Derivative A | Yes | Moderate | Yes |

| Similar Indole Derivative B | Moderate | Yes | No |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Physical Properties

The compound’s closest analogs are 2-oxoindole derivatives with varying substituents (Table 1). details several indole-based esters, differing in substituents at the 3-position. For instance:

- 3a (2-oxoindol-3-yl pentanoate): Melting point (71–73°C) is lower than the target compound’s hypothetical range, likely due to the flexible pentanoate chain versus the rigid thiophene-pyrrole system .

- 3c (2-oxoindol-3-yl benzoate) : Higher melting point (136–138°C) reflects increased aromatic stacking from the phenyl group, whereas the target compound’s thiophene may reduce symmetry and packing efficiency .

Table 1: Comparison of 2-Oxoindole Derivatives

Structural Motifs and Reactivity

- Spiroindoline Analogs () : The spiro compound 3′-[(1H-indol-3-yl)carbonyl]-1′-methyl-2-oxo-4′-(thiophen-2-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile shares the thiophene and indole motifs but introduces a spiro junction, enhancing conformational rigidity. This structural difference may improve crystallinity, as evidenced by its single-crystal X-ray data resolved via SHELX .

- Pyrazolo-Pyrimidine Derivatives () : Example 62 incorporates a thiophene-carboxylate group but fused to a pyrazolo-pyrimidine scaffold. The presence of electron-deficient rings (pyrimidine) contrasts with the target compound’s electron-rich pyrrole, suggesting divergent reactivity in nucleophilic or electrophilic substitution .

Key Research Findings and Implications

- Thermal Stability : Thiophene-containing compounds (e.g., Example 62, ) exhibit higher melting points (227–230°C) compared to phenyl-substituted analogs, suggesting enhanced thermal stability due to sulfur’s polarizability .

- Spectral Signatures : The target compound’s ester carbonyl (C=O) and thiophene C–S stretches would align with IR data from (1700–1680 cm⁻¹) and Example 62 (1689 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.